8-Chloro-6-methylquinoline-3-carboxamide
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Overview
Description
8-Chloro-6-methylquinoline-3-carboxamide is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, antimalarial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-6-methylquinoline-3-carboxamide typically involves the condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with appropriate amines. One common method includes the use of 1-(3-bromo-5-chloro-2-hydroxyphenyl)ethanone and 2-chloro-8-methylquinoline-3-carbaldehyde under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities, ensuring high purity and quality. The process typically includes multiple steps of synthesis, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-6-methylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups attached to the quinoline ring, affecting its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with modified biological activities .
Scientific Research Applications
8-Chloro-6-methylquinoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research focuses on its use as a lead compound in drug development for treating infections and cancer.
Industry: It is utilized in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 8-Chloro-6-methylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. This mechanism is crucial for its antimicrobial activity .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
6-Methylquinoline: Used in the synthesis of various pharmaceuticals.
8-Chloroquinoline: Another quinoline derivative with significant biological activity
Uniqueness: 8-Chloro-6-methylquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorine atom and a carboxamide group on the quinoline ring makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C11H9ClN2O |
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Molecular Weight |
220.65 g/mol |
IUPAC Name |
8-chloro-6-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H9ClN2O/c1-6-2-7-4-8(11(13)15)5-14-10(7)9(12)3-6/h2-5H,1H3,(H2,13,15) |
InChI Key |
WHCVFDFZNQNWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C(=C1)Cl)C(=O)N |
Origin of Product |
United States |
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